Cas no 2034240-87-2 (5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide)

5-Methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core linked to a substituted piperidine moiety via a carboxamide bridge. Its structural complexity, including the pyridine and piperidine rings, suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) or receptor-specific applications. The presence of both hydrogen bond acceptors and donors enhances its binding affinity, while the methyl groups may improve metabolic stability. This compound is of interest for research in drug discovery, particularly for exploring kinase inhibition or GPCR modulation due to its balanced lipophilicity and polarity.
5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide structure
2034240-87-2 structure
Product Name:5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
CAS No:2034240-87-2
MF:C17H22N4O2
MW:314.382183551788
CID:6431185
PubChem ID:92074610
Update Time:2025-05-22

5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
    • 2034240-87-2
    • 5-methyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
    • F6454-2094
    • AKOS026688563
    • 5-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
    • Inchi: 1S/C17H22N4O2/c1-12-9-15(3-6-18-12)21-7-4-14(5-8-21)11-19-17(22)16-10-13(2)23-20-16/h3,6,9-10,14H,4-5,7-8,11H2,1-2H3,(H,19,22)
    • InChI Key: MPAVOZVHWRZJOP-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(C(NCC2CCN(C3C=CN=C(C)C=3)CC2)=O)=N1

Computed Properties

  • Exact Mass: 314.17427596g/mol
  • Monoisotopic Mass: 314.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 71.3Ų

5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide Pricemore >>

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Additional information on 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide

Recent Advances in the Study of 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide (CAS: 2034240-87-2)

The compound 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide (CAS: 2034240-87-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical implications.

Recent studies have highlighted the compound's role as a selective inhibitor of specific kinase pathways, which are implicated in various diseases, including cancer and inflammatory disorders. The molecular structure of 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide allows for high-affinity binding to target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mechanisms and optimize its pharmacokinetic properties.

In preclinical trials, the compound demonstrated significant efficacy in inhibiting tumor growth in xenograft models, with minimal off-target effects. These findings suggest its potential as a targeted therapy for oncology applications. Additionally, its favorable safety profile in animal models underscores its translational potential. Further studies are underway to explore its therapeutic utility in other disease contexts, such as autoimmune disorders and neurodegenerative diseases.

The synthesis of 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide has also been refined to improve yield and scalability. Recent publications describe novel synthetic routes that enhance the compound's purity and stability, addressing previous challenges in large-scale production. These advancements are critical for facilitating its transition from laboratory research to clinical development.

In conclusion, 5-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide represents a promising therapeutic agent with broad applicability in medicine. Ongoing research aims to further elucidate its mechanisms of action and expand its clinical potential. The compound's unique chemical properties and robust preclinical data position it as a key focus area for future drug discovery efforts in the chemical biology and pharmaceutical industries.

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